molecular formula C22H25N5O B2762722 1-(4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)piperazin-1-yl)-4-phenylbutan-1-one CAS No. 1421457-57-9

1-(4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)piperazin-1-yl)-4-phenylbutan-1-one

Cat. No.: B2762722
CAS No.: 1421457-57-9
M. Wt: 375.476
InChI Key: JHLFUKKTBKSUAE-UHFFFAOYSA-N
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Description

1-(4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)piperazin-1-yl)-4-phenylbutan-1-one is a complex organic compound that features a pyrrole ring, a pyridazine ring, and a piperazine ring. This compound is of interest due to its potential pharmacological properties and its structural complexity, which makes it a valuable subject for synthetic and medicinal chemistry research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)piperazin-1-yl)-4-phenylbutan-1-one typically involves multi-step organic reactions The process begins with the preparation of the pyridazine and pyrrole intermediates, which are then coupled with a piperazine derivativeCommon reagents used in these reactions include hydrazine derivatives, diketones, and various catalysts to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

1-(4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)piperazin-1-yl)-4-phenylbutan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

1-(4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)piperazin-1-yl)-4-phenylbutan-1-one has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)piperazin-1-yl)-4-phenylbutan-1-one is unique due to its combination of a pyrrole, pyridazine, and piperazine ring system, which imparts distinct chemical and biological properties. This structural complexity makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

4-phenyl-1-[4-(6-pyrrol-1-ylpyridazin-3-yl)piperazin-1-yl]butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5O/c28-22(10-6-9-19-7-2-1-3-8-19)27-17-15-26(16-18-27)21-12-11-20(23-24-21)25-13-4-5-14-25/h1-5,7-8,11-14H,6,9-10,15-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHLFUKKTBKSUAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)N3C=CC=C3)C(=O)CCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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